molecular formula C9H10N4S B2398548 N-(1-methyl-1H-indazol-5-yl)thiourea CAS No. 691868-50-5

N-(1-methyl-1H-indazol-5-yl)thiourea

Cat. No.: B2398548
CAS No.: 691868-50-5
M. Wt: 206.27
InChI Key: AYNCQBZSSPKIOH-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring.

Preparation Methods

The synthesis of N-(1-methyl-1H-indazol-5-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-5-amine with thiocyanate or isothiocyanate under appropriate conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-methyl-1H-indazol-5-yl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-methyl-1H-indazol-5-yl)thiourea has several scientific research applications:

Comparison with Similar Compounds

N-(1-methyl-1H-indazol-5-yl)thiourea can be compared with other indazole derivatives, such as:

    1-methyl-1H-indazole-5-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.

    1-methyl-1H-indazole-5-sulfonamide: Another derivative with a sulfonamide group, which may exhibit different pharmacological properties.

    1-methyl-1H-indazole-5-amine: The parent compound from which this compound is synthesized.

This compound is unique due to its specific thiourea functional group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(1-methylindazol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCQBZSSPKIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=S)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327828
Record name (1-methylindazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691868-50-5
Record name (1-methylindazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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